molecular formula C16H19NO4 B11836622 Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate

Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate

Cat. No.: B11836622
M. Wt: 289.33 g/mol
InChI Key: FQHPPDSHDKWYRI-UHFFFAOYSA-N
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Description

Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate is a complex organic compound that features a spirocyclic structure, combining chroman and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization reaction . This reaction forms the spirocyclic intermediate, which is then further functionalized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another, allowing for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 1'-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-6-carboxylate

InChI

InChI=1S/C16H19NO4/c1-17-7-5-16(6-8-17)10-13(18)12-9-11(15(19)20-2)3-4-14(12)21-16/h3-4,9H,5-8,10H2,1-2H3

InChI Key

FQHPPDSHDKWYRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)OC

Origin of Product

United States

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